2-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate
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Overview
Description
2-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound that features a unique structure combining an oxadiazole ring with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with formic acid to form the formamido derivative. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxadiazole ring.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 2-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways in which these enzymes are involved .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]PHENYL BENZOATE
- 4-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]PHENYL BENZOATE
Uniqueness
2-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring and the benzoate ester in a single molecule allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H13N5O4 |
---|---|
Molecular Weight |
351.32 g/mol |
IUPAC Name |
[2-[(E)-[(4-amino-1,2,5-oxadiazole-3-carbonyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C17H13N5O4/c18-15-14(21-26-22-15)16(23)20-19-10-12-8-4-5-9-13(12)25-17(24)11-6-2-1-3-7-11/h1-10H,(H2,18,22)(H,20,23)/b19-10+ |
InChI Key |
JGEFOBUCIZQFSI-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=N/NC(=O)C3=NON=C3N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=NON=C3N |
Origin of Product |
United States |
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